An In-depth Technical Guide to 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 849052-15-9
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, a versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The guide details its physicochemical properties, provides a plausible, in-depth synthetic protocol, and explores its critical role in the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. The content is tailored for researchers, scientists, and drug development professionals, offering expert insights into the practical application and significance of this valuable reagent.
Introduction
Arylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their remarkable utility in palladium-catalyzed cross-coupling reactions.[1] Among these, the Suzuki-Miyaura reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials.
This guide focuses on a specific and highly functionalized member of this class: 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid . The unique substitution pattern of this molecule— a sterically hindered 2,6-dimethylphenol core, a protecting 2-chlorobenzyl ether, and the reactive boronic acid moiety—makes it a strategic building block for accessing novel and complex molecular architectures. The presence of the 2-chlorobenzyl group offers a handle for potential deprotection strategies, while the dimethyl substitution influences the dihedral angle of the resulting biaryl system, a critical parameter for modulating biological activity.
This document will serve as an in-depth resource, providing not only the fundamental properties of this compound but also a detailed, practical guide to its synthesis and a thorough discussion of its applications in the synthesis of medicinally relevant compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 849052-15-9 | [2][3][4][5][6] |
| Molecular Formula | C₁₅H₁₆BClO₃ | [5][6][7] |
| Molecular Weight | 290.55 g/mol | [5][6] |
| Appearance | White to off-white solid | [General knowledge] |
| Melting Point | 234-238 °C | [6] |
| Solubility | Soluble in organic solvents such as THF, dioxane, and DMF. Sparingly soluble in water. | [General knowledge] |
| SMILES | Cc1cc(B(O)O)cc(C)c1OCc2ccccc2Cl | [5][7] |
| InChI | InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-5-3-4-6-14(12)17/h3-8,18-19H,9H2,1-2H3 | [5][7] |
Synthesis of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: A Detailed Protocol
Diagram of the Synthetic Workflow
Caption: Synthetic route to 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene
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Rationale: This step introduces the 2-chlorobenzyl protecting group onto the phenolic oxygen of the starting material. The use of a mild base like potassium carbonate and a polar aprotic solvent like acetone is a standard and efficient method for Williamson ether synthesis.
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Procedure:
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To a stirred solution of 4-bromo-2,6-dimethylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
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Add 2-chlorobenzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
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Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene as a white solid.
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Step 2: Synthesis of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
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Rationale: This is the crucial borylation step. A lithium-halogen exchange using n-butyllithium at low temperature generates a highly reactive aryllithium species. This is then quenched with an electrophilic boron source, typically a trialkyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid upon acidic workup. The low temperature is critical to prevent side reactions.
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Procedure:
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Dissolve 1-bromo-4-(2'-chlorobenzyloxy)-3,5-dimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
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Stir the resulting mixture at -78 °C for 1 hour.
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Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Acidify the mixture to pH ~2 with 2M hydrochloric acid.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with diethyl ether to yield 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid as a white solid.
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Key Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This powerful transformation enables the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing access to a diverse range of biaryl compounds.[1]
General Reaction Scheme for Suzuki-Miyaura Coupling
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Illustrative Example: Synthesis of a Potential Kinase Inhibitor Scaffold
To demonstrate the utility of 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, we present a representative Suzuki-Miyaura coupling reaction for the synthesis of a biaryl scaffold that could serve as a precursor for kinase inhibitors. Many kinase inhibitors feature a biaryl core, where one aryl ring interacts with the hinge region of the kinase and the other projects into the solvent-exposed region.
Reaction: Coupling with 4-bromo-1H-pyrrolo[2,3-b]pyridine
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Rationale: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a common "hinge-binding" motif in many kinase inhibitors. Coupling this with our substituted phenylboronic acid would generate a molecule with desirable features for further elaboration into a potent and selective inhibitor.
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Protocol:
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In a microwave vial, combine 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (1.2 eq), 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 eq), and potassium carbonate (2.0 eq).
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Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes.
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Monitor the reaction by LC-MS.
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Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the desired biaryl product.
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Trustworthiness and Self-Validating Systems in Protocols
The provided synthetic protocols are designed to be self-validating. Each step includes clear checkpoints for reaction monitoring (TLC, LC-MS) and purification methods that ensure the isolation of the desired compound with high purity. The rationale behind each experimental choice is explicitly stated, allowing the researcher to understand the underlying chemical principles and troubleshoot effectively. For instance, the critical importance of maintaining a low temperature during the borylation step is highlighted to prevent unwanted side reactions, a key parameter for ensuring the success and reproducibility of the synthesis.
Conclusion
4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a valuable and versatile building block for the synthesis of complex biaryl molecules. Its unique substitution pattern provides chemists with a tool to introduce sterically hindered and electronically modulated phenyl groups into target structures. The reliable and robust nature of the Suzuki-Miyaura cross-coupling reaction, in which this boronic acid serves as a key component, makes it an indispensable reagent in the toolkit of medicinal chemists and drug discovery professionals. The detailed synthetic protocol and application example provided in this guide are intended to facilitate its wider adoption and accelerate the discovery of novel therapeutic agents.
References
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PubChem. 4-(2'-chlorobenzyloxy)-3,5-dimethylphenylboronic acid. [Link]
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- 4. 4-(2′-氯苄氧基)-3,5-二甲基苯基硼酸 | Sigma-Aldrich [sigmaaldrich.com]
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